molecular formula C24H19N3O4S B11590523 (5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11590523
M. Wt: 445.5 g/mol
InChI Key: HOKOZIFBBNVZAJ-MOSHPQCFSA-N
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Description

The compound (5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a naphthalene ring, a trimethoxyphenyl group, and a thiazolotriazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthaldehyde with 3,4,5-trimethoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core. The final step involves the formation of the (5Z)-isomer through a Z-selective olefination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.

Comparison with Similar Compounds

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

    (5E)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The E-isomer of the compound, differing in the configuration around the double bond.

    Thiazolotriazole derivatives: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of This compound

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H19N3O4S/c1-29-18-11-16(12-19(30-2)21(18)31-3)22-25-24-27(26-22)23(28)20(32-24)13-15-9-6-8-14-7-4-5-10-17(14)15/h4-13H,1-3H3/b20-13-

InChI Key

HOKOZIFBBNVZAJ-MOSHPQCFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2

Origin of Product

United States

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